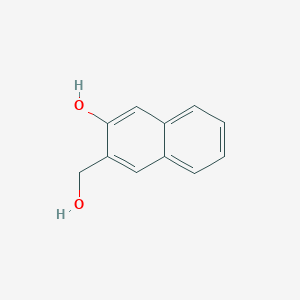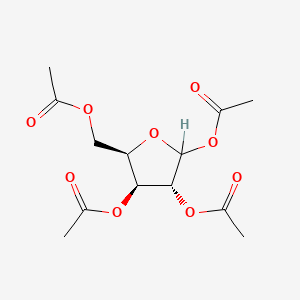
Tetraamminecopper(2+) sulfate
Overview
Description
Tetraamminecopper(2+) sulfate, also known as tetraammineaquacopper(2+) sulfate, is an inorganic complex compound with the formula [Cu(NH3)4(H2O)]SO4. This dark blue to purple solid is a sulfuric acid salt of the metal complex [Cu(NH3)4(H2O)]2+ (tetraammineaquacopper(2+) cation). It is closely related to Schweizer’s reagent, which is used for the production of cellulose fibers in the production of rayon .
Scientific Research Applications
Tetraamminecopper(2+) sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in studies involving copper metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying copper-based drugs.
Industry: Utilized in the production of cellulose fibers (rayon) and as a component in battery manufacturing
Mechanism of Action
Target of Action
Tetraamminecopper(2+) sulfate, also known as copper;azanide;sulfuric acid, is a sulfuric acid salt of the metal complex [Cu(NH3)4(H2O)]2+ . The primary target of this compound is Xanthine dehydrogenase/oxidase , an enzyme that plays a crucial role in the oxidative metabolism of purines.
Mode of Action
It is known that the compound forms a complex with the enzyme xanthine dehydrogenase/oxidase, potentially altering its function .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the metabolism of purines. By interacting with Xanthine dehydrogenase/oxidase, the compound may influence the oxidative metabolism of purines, which are key components of nucleic acids .
Pharmacokinetics
It is known that the compound is fairly soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Its interaction with xanthine dehydrogenase/oxidase could potentially lead to changes in the metabolism of purines and thus affect the synthesis of nucleic acids .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound tends to hydrolyze and evolve ammonia upon standing in air . This could potentially affect its stability and efficacy.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraamminecopper(2+) sulfate can be synthesized by adding a concentrated aqueous solution of ammonia to a saturated aqueous solution of copper(2+) sulfate pentahydrate, followed by precipitation of the product with ethanol or isopropanol . The reaction can be represented as: [ \text{CuSO}_4 \cdot 5\text{H}_2\text{O} + 4\text{NH}_3 \rightarrow [\text{Cu}(\text{NH}_3)_4(\text{H}_2\text{O})]\text{SO}_4 + 4\text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the preparation involves dissolving copper(2+) sulfate pentahydrate in water, followed by the addition of concentrated ammonia solution. The mixture is then cooled, and the product is precipitated using ethanol. The crystals are filtered, washed with cold ethanol, and dried .
Chemical Reactions Analysis
Types of Reactions: Tetraamminecopper(2+) sulfate undergoes various chemical reactions, including:
Hydrolysis: The compound tends to hydrolyze and release ammonia upon standing in air.
Complex Formation: It forms complexes with other ligands, such as chloride ions, resulting in compounds like tetraamminecopper(2+) chloride.
Common Reagents and Conditions:
Ammonia: Used in the synthesis and complex formation reactions.
Ethanol: Used for precipitation and purification of the compound.
Major Products:
Hydrolysis Products: Ammonia and copper(2+) sulfate.
Complexes: Tetraamminecopper(2+) chloride and other similar complexes.
Comparison with Similar Compounds
Tetraamminecopper(2+) iodide monohydrate: Similar structure but with iodide as the anion.
Schweizer’s reagent: Used in the production of rayon, closely related in terms of chemical composition.
Uniqueness: Tetraamminecopper(2+) sulfate is unique due to its specific coordination geometry and its applications in various fields, including its role in the production of cellulose fibers and its use as a reagent in chemical synthesis .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Tetraamminecopper(2+) sulfate can be achieved through a simple reaction between copper sulfate and ammonia in aqueous solution.", "Starting Materials": [ "Copper sulfate pentahydrate (CuSO4.5H2O)", "Ammonia solution (NH3)" ], "Reaction": [ "Dissolve copper sulfate pentahydrate in water to form a solution.", "Add ammonia solution dropwise to the copper sulfate solution while stirring continuously.", "Continue adding ammonia solution until the blue precipitate of copper hydroxide dissolves completely and the solution turns deep blue.", "Filter the solution to remove any impurities.", "Add excess ammonia solution to the filtered solution to form a deep blue solution of Tetraamminecopper(2+) sulfate.", "Allow the solution to stand for several hours to ensure complete formation of the complex.", "Filter the solution again to obtain the pure product as a deep blue crystalline solid." ] } | |
CAS No. |
14283-05-7 |
Molecular Formula |
CuH12N4O4S |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
copper;azane;sulfate |
InChI |
InChI=1S/Cu.4H3N.H2O4S/c;;;;;1-5(2,3)4/h;4*1H3;(H2,1,2,3,4)/q+2;;;;;/p-2 |
InChI Key |
MJIHMGIXWVSFTF-UHFFFAOYSA-L |
SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].OS(=O)(=O)O.[Cu+2] |
Canonical SMILES |
N.N.N.N.[O-]S(=O)(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1593562.png)
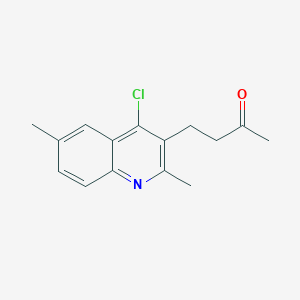
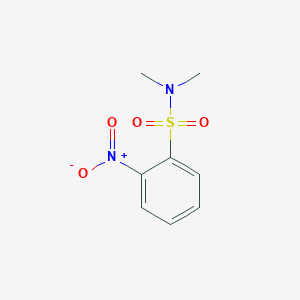
![3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4(12),5,10,15,17,19(23),20-nonaene-8,14-dione](/img/structure/B1593565.png)





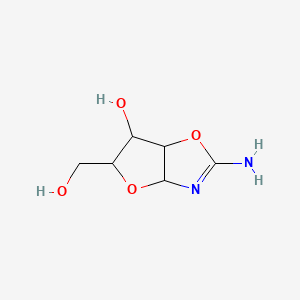

![8-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1593579.png)
